molecular formula C10H8ClN3OS B040078 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide CAS No. 113940-13-9

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B040078
CAS No.: 113940-13-9
M. Wt: 253.71 g/mol
InChI Key: YZNYKYFTSIBGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClN3OS and its molecular weight is 253.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroaromatic Thioamides and Antithyroid Activity

Heteroaromatic thioamides, such as thiadiazole derivatives, have been studied for their potential antithyroid activities. For example, the study of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione and its complexes with molecular iodine explored their potential as novel antithyroid drugs. This research highlighted the complex's ability to form charge-transfer complexes, suggesting a starting point for future antithyroid drug development (Ivolgina & Chernov'yants, 2018).

Fungicidal Applications

Thiadiazole derivatives have also been synthesized for their fungicidal properties. For instance, novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides were created and showed moderate activity against tested fungi, indicating their potential in fungicidal applications (Zi-lon, 2015).

Anticancer Research

In the realm of anticancer research, thiadiazole and thiazole derivatives have been synthesized and evaluated for their anticancer activities. Studies have reported that such compounds possess significant pharmacological activities, with some derivatives showing potent anticancer effects in vitro. This research underscores the potential of thiadiazole compounds in developing new anticancer therapies (Gomha et al., 2017).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling and storing the compound .

Properties

IUPAC Name

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNYKYFTSIBGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423652
Record name 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113940-13-9
Record name 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.